Acute Oral Toxicity: 4-Chlorobenzonitrile Exhibits >2× Higher LD₅₀ Than 2-Chlorobenzonitrile
In standardized rat oral toxicity studies compiled by the German Advisory Committee on Existing Chemicals (BUA), 4-chlorobenzonitrile demonstrated an LD₅₀ of 887 mg/kg body weight, compared to 396 mg/kg for 2-chlorobenzonitrile [1]. This 2.24-fold difference places the para isomer in a markedly lower acute toxicity category. No comparable dermal LC₅₀ or inhalation data are available for 4-chlorobenzonitrile, whereas 2-chlorobenzonitrile has a 4 h LC₅₀ >440 mg/m³ (rat) and a dermal LD₅₀ of 340–600 mg/kg (rabbit) [1]. These differences directly affect GHS classification, safe-handling protocols, and regulatory submission requirements.
| Evidence Dimension | Acute oral toxicity in rats (LD₅₀) |
|---|---|
| Target Compound Data | 887 mg/kg body weight |
| Comparator Or Baseline | 2-Chlorobenzonitrile: 396 mg/kg body weight |
| Quantified Difference | 2.24-fold higher LD₅₀ (lower acute toxicity) |
| Conditions | Oral gavage in rats; BUA criteria document methodology |
Why This Matters
For procurement teams managing EH&S liability or researchers designing in vivo studies, the >2× safety margin of the para isomer over the ortho isomer can simplify hazard classification, reduce PPE requirements, and lower regulatory burden.
- [1] Advisory Committee on Existing Chemicals (BUA), '2-Chlorobenzonitrile; 4-Chlorobenzonitrile,' BUA Report 265, S. Hirzel Verlag, Stuttgart, 2007. View Source
